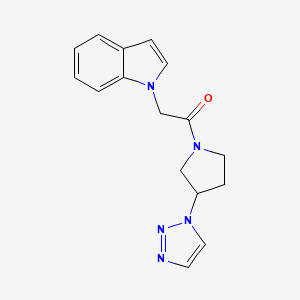

![molecular formula C13H8FN3O2 B2815627 2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1021113-39-2](/img/structure/B2815627.png)

2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

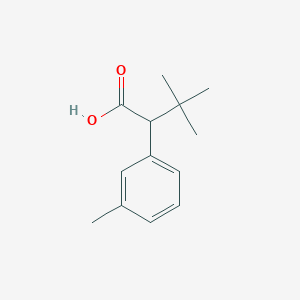

The compound “2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide” is a novel heterocyclic compound . It belongs to a series of compounds that have been synthesized for potential biological activities . These compounds are designed with a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves a one-pot three-component synthesis using 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 min . This method offers remarkable advantages of good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyridine ring fused with an oxazole ring, and a benzamide group attached to the molecule . The exact three-dimensional structure and the assignment of partial charges would require more detailed computational analysis .Applications De Recherche Scientifique

Synthesis of Novel Derivatives

A series of novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide derivatives have been prepared by one-pot three-component synthesis using 2-aminopyridin-3-ol, dimethyl phthalate, and anilines . This method offers remarkable advantages of good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions .

Organic Intermediate

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . This compound is used for crystallographic and conformational analyses .

Anti-fibrosis Activity

Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . This suggests that these compounds could potentially be used in the treatment of fibrotic diseases .

PI3kα Inhibitory Activity

Thiazolo[5,4-b]pyridine compound exhibited extremely strong PI3kα inhibitory activity with an IC50 of 3.6 nM . This suggests that these compounds could potentially be used in the treatment of diseases where PI3kα plays a crucial role .

Analgesic, Antipyretic, and Anti-inflammatory Activity

Miroprofen, an imidazo[1,2-a]pyridine derived NSAID, has analgesic, antipyretic, and anti-inflammatory activity . This suggests that these compounds could potentially be used in the treatment of pain, fever, and inflammation .

Drug Delivery Systems

Boronic acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . At the same time, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, leading to a range of downstream effects .

Pharmacokinetics

The presence of the fluorine atom in the molecule could potentially enhance its bioavailability, as fluorine atoms have been shown to improve the pharmacokinetic properties of many drugs .

Result of Action

Similar compounds have shown a range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules could potentially affect the compound’s ability to bind to its targets .

Propriétés

IUPAC Name |

2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2/c14-10-6-2-1-4-8(10)12(18)16-11-9-5-3-7-15-13(9)19-17-11/h1-7H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWQLADWOLKVOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NOC3=C2C=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

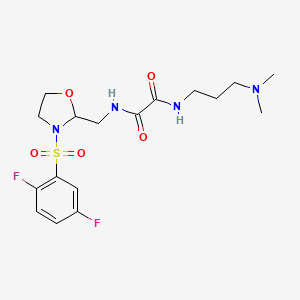

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B2815544.png)

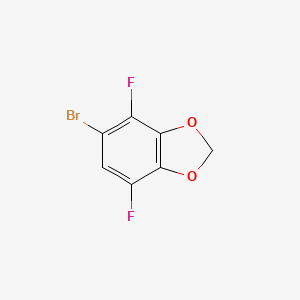

![6-[5-(3,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2815547.png)

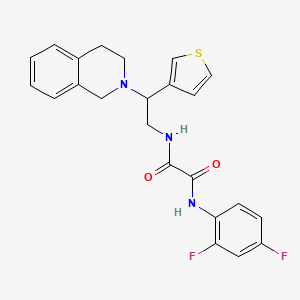

![(Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2815551.png)

![2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2815552.png)

![5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine](/img/structure/B2815553.png)

![5-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815556.png)

![N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2815558.png)

![5-Methoxy-4,4,5-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2815559.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2815565.png)